![molecular formula C23H15Cl2N3 B2504663 1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901006-18-6](/img/structure/B2504663.png)
1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazoloquinoline family, which is known for its versatile applications in the field of molecular sensors and fluorescence. The pyrazoloquinoline chromophore, specifically the 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, has been identified as a valuable building block for constructing molecular sensors with bright fluorescence properties . These compounds can be tailored to detect various analytes through the integration of different functional groups, allowing for the development of both electron-transfer probes and fluoroionophores .
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives, such as the ones related to the compound , involves catalytic reduction of precursors like 3-methyl-1-phenyl- or 1,3-diphenyl-4-(2-nitrobenzyl)-2-pyrazolin-5-one. This process can incorporate alkylidene moieties when performed in alcohols or can proceed through the interaction of 2-aminobenzyl precursors with aldehydes and ketones . Additionally, the reduction of these compounds with zinc and acetic acid can yield related pyrazoloquinoline derivatives .
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline moiety. The substitution patterns on the phenyl rings, as well as the presence of chloro groups in the compound of interest, are likely to influence the electronic properties and the overall molecular conformation. The structural characterization of these compounds typically involves mass spectrometry, infrared spectroscopy, and proton nuclear magnetic resonance (1H NMR) .
Chemical Reactions Analysis
Pyrazoloquinoline derivatives can undergo various chemical reactions depending on their substitution patterns and the functional groups present. The reactivity of these compounds can be explored through their interactions with different reagents, leading to the formation of spiro compounds and other structurally related derivatives . The chemical behavior of these compounds under reductive conditions has been studied, providing insights into the potential transformations they can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure. The presence of electron-withdrawing chloro groups and the specific arrangement of the fused rings contribute to the compound's photophysical properties, such as fluorescence. The bright emissive characteristics of these compounds make them suitable for applications in molecular sensing, where changes in fluorescence can signal the presence of analytes . The detailed properties such as solubility, melting points, and stability would require further experimental data, which is not provided in the abstracts.
Wissenschaftliche Forschungsanwendungen
Optical and Quantum Chemical Properties
Research has shown that derivatives of 1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline exhibit significant optical properties. Studies on methyl derivatives of annulated analogues of azafluoranthene and azulene dyes, including 4-(2-chlorophenyl)-7-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline (MCPDPPQ), have revealed their potential luminescent or electroluminescent applications. These compounds exhibit light emission in the green-yellow range of the visible spectra, depending on solvent polarity, a property that could be harnessed in developing new photoluminescent materials (Danel et al., 2010).
Synthesis and Structural Analysis
The synthesis and structural analysis of pyrazoloquinoline derivatives have been explored to understand their chemical properties better. For instance, the synthesis of pyrazolo[3,4-c]quinoline derivatives has been reported, demonstrating methods to obtain these compounds and their potential for further chemical modifications (Nagarajan & Shah, 1992). Such studies provide a foundation for developing new materials with specific chemical and physical properties.
Photovoltaic Applications
Investigations into the photovoltaic properties of pyrazoloquinoline derivatives, such as the fabrication of organic–inorganic photodiode devices, have shown promising results. The presence of the chlorophenyl group in these compounds has been found to improve diode parameters, indicating their potential use in photovoltaic applications and the development of new types of photodiodes (Zeyada et al., 2016).
Corrosion Inhibition
Quinoxaline derivatives, including those structurally related to 1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, have been studied as corrosion inhibitors for mild steel in acidic media. These studies suggest that such compounds can offer high corrosion inhibition efficiency, making them valuable in industrial applications to protect metals from corrosion (Saraswat & Yadav, 2020).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3/c1-14-6-11-20-17(12-14)23-18(13-26-20)22(15-7-9-16(24)10-8-15)27-28(23)21-5-3-2-4-19(21)25/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJTXRSGJYMVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


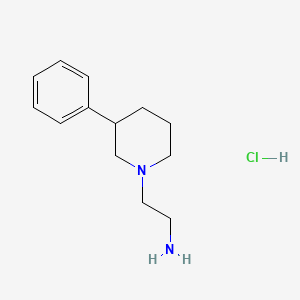
![4-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzamide](/img/structure/B2504582.png)
![3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2504583.png)
![7-acetyl-3-(3-acetylphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
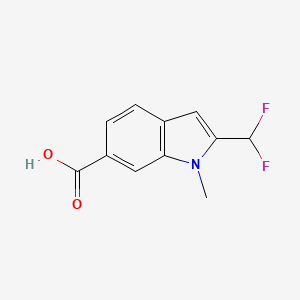
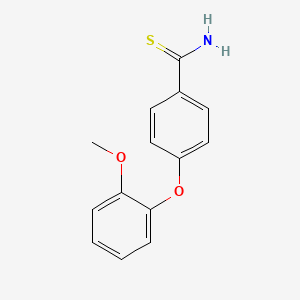
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2504590.png)
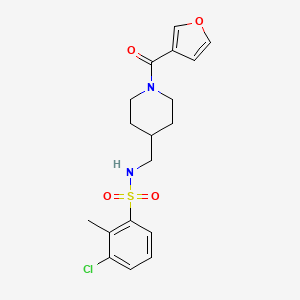
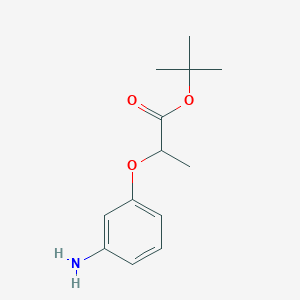
![1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2504594.png)

![5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2504600.png)
